Phe-Leu; piperazine-2,3-dione
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Overview
Description
Phe-Leu; piperazine-2,3-dione is a complex organic compound that features both amino acid and piperazine moieties. Compounds like this are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phe-Leu; piperazine-2,3-dione typically involves the coupling of an amino acid derivative with a piperazine derivative. Common synthetic routes may include:
Peptide Coupling Reactions: Using reagents like carbodiimides (e.g., EDC, DCC) to facilitate the formation of amide bonds.
Protecting Group Strategies: Employing protecting groups for amino and carboxyl groups to prevent side reactions.
Industrial Production Methods
Industrial production methods would likely involve large-scale peptide synthesis techniques, including solid-phase peptide synthesis (SPPS) or solution-phase synthesis, depending on the specific requirements and scale.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino acid moiety.
Reduction: Reduction reactions could target the amide bonds or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions may occur, especially at the piperazine ring.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Including halogenating agents or nucleophiles like amines.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, it might be studied for its interactions with proteins or enzymes, potentially serving as a model compound for understanding peptide interactions.
Medicine
Medically, compounds like this are often investigated for their potential as therapeutic agents, particularly in the fields of oncology, neurology, or infectious diseases.
Industry
In industry, it could be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action for Phe-Leu; piperazine-2,3-dione would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-amino-3-phenylpropanoic acid: A simpler amino acid derivative.
Piperazine-2,3-dione: A simpler piperazine derivative.
Uniqueness
The uniqueness of Phe-Leu; piperazine-2,3-dione lies in its combined structure, which may confer unique biological activities or chemical properties not seen in simpler analogs.
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-4-methylpentanoic acid;piperazine-2,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3.C4H6N2O2/c1-10(2)8-13(15(19)20)17-14(18)12(16)9-11-6-4-3-5-7-11;7-3-4(8)6-2-1-5-3/h3-7,10,12-13H,8-9,16H2,1-2H3,(H,17,18)(H,19,20);1-2H2,(H,5,7)(H,6,8)/t12-,13-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEUPGHXSLWAKHW-QNTKWALQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)N.C1CNC(=O)C(=O)N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)N.C1CNC(=O)C(=O)N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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